molecular formula C18H17BrN2 B12624249 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium

Cat. No.: B12624249
M. Wt: 341.2 g/mol
InChI Key: POGLNERNYLACKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium is a heterocyclic organic compound that features a pyridinium core with benzyl and pyridin-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium typically involves the reaction of pyridine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-pyridin-2-ylmethyl-pyridinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-pyridin-2-ylmethyl-pyridinium is unique due to the presence of both benzyl and pyridin-2-ylmethyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2

Molecular Weight

341.2 g/mol

IUPAC Name

4-benzyl-1-(pyridin-2-ylmethyl)pyridin-1-ium;bromide

InChI

InChI=1S/C18H17N2.BrH/c1-2-6-16(7-3-1)14-17-9-12-20(13-10-17)15-18-8-4-5-11-19-18;/h1-13H,14-15H2;1H/q+1;/p-1

InChI Key

POGLNERNYLACKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=CC=N3.[Br-]

solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.